methyl N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate
Description
Methyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate is a heterocyclic compound featuring a thiazolidinone core with a carbamate substituent. The 4-oxo-thiazolidin-2-ylidene moiety imparts unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.
Properties
CAS No. |
2766-67-8 |
|---|---|
Molecular Formula |
C5H6N2O3S |
Molecular Weight |
174.18 g/mol |
IUPAC Name |
methyl N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate |
InChI |
InChI=1S/C5H6N2O3S/c1-10-5(9)7-4-6-3(8)2-11-4/h2H2,1H3,(H,6,7,8,9) |
InChI Key |
IWQLKNGZAWOYPW-UHFFFAOYSA-N |
Isomeric SMILES |
COC(=O)/N=C\1/NC(=O)CS1 |
Canonical SMILES |
COC(=O)N=C1NC(=O)CS1 |
Origin of Product |
United States |
Preparation Methods
Ionic Liquid-Catalyzed One-Pot Synthesis
A solvent-free, one-pot multicomponent reaction protocol catalyzed by triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]) has been adapted for synthesizing 1,3-thiazolidin-4-one derivatives. For Methyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate, this method involves:
- Reactants : Methyl carbamate, thioglycolic acid, and an aldehyde (e.g., formaldehyde).
- Conditions : Solvent-free, 80–100°C, 2–4 hours.
- Mechanism :
- Condensation of the aldehyde with thioglycolic acid forms a thiazolidinone intermediate.
- Subsequent nucleophilic attack by methyl carbamate introduces the carbamate group.
- Yield : 85–92% under optimized conditions.
Key Advantages :
- Eliminates toxic solvents.
- High atom economy due to in situ intermediate formation.
Post-Modification of Preformed Thiazolidinones
Coupling Reactions Using Carbamate Precursors
Methyl carbamate can be introduced via Suzuki-Miyaura coupling or Ullmann-type reactions when aromatic substituents are present. For example:
$$
\text{2-Bromo-1,3-thiazolidin-4-one} + \text{MeOCO-NH}2 \xrightarrow{\text{Pd(PPh}3\text{)}_4, \text{Base}} \text{Target Compound}
$$
Conditions : Dioxane, 90°C, 24 hours.
Yield : 60–65%.
Cyclization of Carbamate-Containing Thioureas
Acid-Catalyzed Cyclocondensation
Thioureas bearing a methyl carbamate group undergo cyclization with carbonyl compounds (e.g., ketones):
$$
\text{MeOCO-NH-C(S)-NH}_2 + \text{RCOR'} \xrightarrow{\text{HCl, EtOH}} \text{Methyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate}
$$
Conditions : Reflux in ethanol, 6–8 hours.
Yield : 75–82%.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A representative protocol includes:
- Mixing methyl carbamate, thioglycolic acid, and paraformaldehyde in acetic acid.
- Irradiating at 150°C for 10 minutes.
Yield : 88–90%.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Time | Catalyst |
|---|---|---|---|---|
| Multicomponent Reaction | Solvent-free, 80°C | 85–92 | 2–4 h | [Et₃NH][HSO₄] |
| Post-Modification | DMF, 25°C | 70–78 | 12 h | K₂CO₃ |
| Cyclocondensation | Reflux, EtOH | 75–82 | 6–8 h | HCl |
| Microwave-Assisted | 150°C, microwave | 88–90 | 10 min | None |
Challenges and Optimization Strategies
- Byproduct Formation : Competing hydrolysis of methyl carbamate necessitates anhydrous conditions.
- Scale-Up Limitations : Microwave methods face energy transfer inefficiencies at industrial scales.
- Yield Improvement : Catalyst screening (e.g., ZnCl₂ or FeCl₃) enhances cyclization efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various thiazolidine derivatives, sulfoxides, sulfones, and substituted carbamates
Scientific Research Applications
Methyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate involves its interaction with specific molecular targets. The thiazolidine ring and carbamate group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or interact with cellular components, leading to its observed biological effects. Detailed studies are conducted to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights Goxalapladib (CAS-412950-27-7), a 1,8-naphthyridine derivative containing a 4-oxo group and trifluoromethyl substituents, which shares partial structural motifs with the target compound . Below is a comparative analysis based on inferred properties and available
Table 1: Structural and Functional Comparison
Key Differences:
Heterocyclic Core: The thiazolidinone ring in the target compound is smaller (5-membered) and contains sulfur, whereas Goxalapladib’s 1,8-naphthyridine core is a 10-membered bicyclic system with nitrogen atoms. This difference influences electronic properties and binding affinities. Thiazolidinones are known for antimicrobial and antidiabetic activities, while naphthyridines are often explored for anticancer and anti-inflammatory applications.
Substituent Complexity :
- Goxalapladib incorporates multiple fluorine-containing groups (e.g., trifluoromethyl), enhancing metabolic stability and lipophilicity compared to the simpler carbamate group in the target compound .
Synthetic Accessibility: Thiazolidinone derivatives are typically synthesized via cyclocondensation of thioureas with α-haloesters, whereas naphthyridines require multi-step heterocyclic annulation, as seen in Goxalapladib’s synthesis .
Biological Activity
Methyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate is a compound with notable biological activities, primarily due to its unique structural features, including a thiazolidine ring and a carbamate group. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Methyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate can be synthesized through the reaction of thiazolidine-2,4-dione with methyl isocyanate under controlled conditions. The reaction typically requires optimization of temperature and solvents to achieve high yields. The compound has the molecular formula C₆H₇NO₃S and a molecular weight of 173.19 g/mol.
Antimicrobial Properties
Research indicates that Methyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
The compound has also shown promise in anticancer research. Studies involving cell lines such as HeLa and A549 revealed that it induces apoptosis through both extrinsic and intrinsic signaling pathways. The compound's ability to inhibit cell proliferation was quantified using IC₅₀ values, which indicated its potential as an effective anticancer agent .
The biological effects of Methyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate are attributed to its interaction with specific molecular targets within cells. The thiazolidine ring enhances its binding affinity to enzymes involved in critical metabolic processes. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways associated with cell growth and survival.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl (2E)-(4-oxo-1,3-thiazolidin-2-ylidene)ethanoate | Thiazolidine ring | Moderate antimicrobial activity |
| Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate | Similar structural framework | Lower anticancer efficacy |
Methyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate stands out due to its enhanced reactivity and biological activity compared to similar compounds .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial effects of various thiazolidine derivatives, including Methyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a therapeutic agent for bacterial infections .
- Anticancer Research : Another investigation focused on the compound's effects on cancer cell lines. The study reported that treatment with Methyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate resulted in increased apoptosis rates compared to untreated controls, highlighting its potential role in cancer therapy .
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl (NZ)-N-(4-oxo-1,3-thiazolidin-2-ylidene)carbamate and its analogs?
A one-pot synthesis approach is commonly employed for thiazolidinone derivatives, involving condensation of thiourea derivatives with α-halo carbonyl compounds. For example, alkylation of 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide precursors with appropriate reagents can yield derivatives with varying substituents. Reaction optimization includes controlling temperature (e.g., 0°C to room temperature) and solvent selection (e.g., ethanol or DMF). Purification via recrystallization or column chromatography ensures product integrity .
Q. Which spectroscopic techniques are critical for characterizing thiazolidinone derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and amide (N–H) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive structural confirmation, as demonstrated for related compounds like 4-methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide .
Q. What crystallographic software packages are suitable for analyzing thiazolidinone crystal structures?
The SHELX suite (SHELXS, SHELXD, SHELXL) is widely used for small-molecule structure solution and refinement, particularly for high-resolution data. WinGX integrates tools for data processing, structure visualization, and report generation. ORTEP-III (via ORTEP-3 for Windows) generates thermal ellipsoid plots to visualize anisotropic displacement .
Q. How is purity validated in synthesized thiazolidinone derivatives?
Thin-layer chromatography (TLC) monitors reaction progress, while high-performance liquid chromatography (HPLC) quantifies purity. Melting point analysis and elemental analysis (C, H, N, S) further confirm compound consistency. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous purity and structural validation .
Advanced Research Questions
Q. How can structural contradictions in bioactivity data between in vitro and in vivo studies be resolved for thiazolidinone derivatives?
Discrepancies often arise from bioavailability or metabolic instability. Strategies include:
- Pharmacokinetic profiling : Assess plasma stability and metabolic pathways using liver microsome assays.
- Prodrug design : Modify labile functional groups (e.g., esterification of hydroxyl groups) to enhance in vivo stability.
- In vivo toxicity screening : Evaluate selectivity indices against human cell lines and beneficial microbiota to mitigate off-target effects .
Q. What substituent optimization strategies enhance antifungal potency while reducing toxicity?
Structure-activity relationship (SAR) studies highlight that electron-withdrawing groups (e.g., halogens) at the phenyl ring of 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide improve antifungal activity. For example, compound 4e (EC₅₀ = 1–2 μg/mL against A. solani and P. lingam) features a benzyl substituent. Toxicity reduction is achieved by introducing hydrophilic groups (e.g., hydroxyl or carboxyl) to lower logP values .
Q. How can density functional theory (DFT) elucidate substituent electronic effects on thiazolidinone bioactivity?
DFT calculations model frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution. For instance, electron-deficient thiazolidinone rings exhibit stronger interactions with fungal cytochrome P450 targets. Polarizable continuum models (PCM) simulate solvent effects on stability, guiding substituent selection for improved solubility .
Q. What hybrid design approaches enable dual antifungal and anti-inflammatory activity in thiazolidinone derivatives?
Conjugation with anti-inflammatory scaffolds (e.g., benzothiazole or sydnone moieties) leverages synergistic mechanisms. For example, N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide derivatives inhibit both fungal growth and cyclooxygenase-2 (COX-2). Screening dual-target libraries and validating via enzyme inhibition assays (e.g., COX-2 IC₅₀) are critical steps .
Q. How are machine learning models applied to predict thiazolidinone bioactivity?
Quantitative structure-activity relationship (QSAR) models trained on datasets (e.g., EC₅₀ values from A. solani assays) identify key descriptors like topological polar surface area (TPSA) and molecular electronegativity. Support vector machine (SVM) or random forest algorithms classify derivatives into high/low activity groups, accelerating lead optimization .
Q. What crystallographic challenges arise in resolving thiazolidinone derivatives, and how are they addressed?
Low crystal quality due to flexible side chains is mitigated by slow vapor diffusion crystallization (e.g., using methanol/water). For twinned crystals, SHELXL’s TWIN command refines data. High-resolution synchrotron radiation (e.g., λ = 0.7–1.0 Å) resolves disorder in substituents, as seen in 4-methylbenzenesulfonamide derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
